2-Amino-6-ethoxybenzonitrile
Description
2-Amino-6-ethoxybenzonitrile is a substituted benzonitrile derivative characterized by an ethoxy (–OCH₂CH₃) group at the 6-position and an amino (–NH₂) group at the 2-position of the benzene ring. This compound belongs to the nitrile family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its reactive cyano (–CN) group.
Properties
CAS No. |
123241-42-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-6-ethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,11H2,1H3 |
InChI Key |
OREORIYCUIWBGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1C#N)N |
Canonical SMILES |
CCOC1=CC=CC(=C1C#N)N |
Synonyms |
Benzonitrile, 2-amino-6-ethoxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 2-amino-6-ethoxybenzonitrile include:
- 2-Amino-6-methoxybenzonitrile: Methoxy (–OCH₃) substituent instead of ethoxy .
- 3-(2-(Methylamino)ethoxy)benzonitrile: Ethoxy group linked to a methylamino (–NHCH₃) side chain at the 3-position .
- 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile: Chlorophenyl and ethylamino substituents .
- 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Complex coumarin-ethoxy substitutions .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₉H₁₀N₂O | 162.19 (theoretical) | –NH₂ (2), –OCH₂CH₃ (6) |
| 2-Amino-6-methoxybenzonitrile | C₈H₈N₂O | 148.16 | –NH₂ (2), –OCH₃ (6) |
| 3-(2-(Methylamino)ethoxy)benzonitrile | C₁₀H₁₁N₂O | 176.22 | –OCH₂CH₂NHCH₃ (3) |
| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | C₁₅H₁₃ClN₂ | 256.73 | –NHCH₂CH(C₆H₄Cl) (2) |
Physicochemical Properties
- Melting Points: 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile (a coumarin derivative) exhibits a high melting point of 330–332°C due to extended conjugation and hydrogen bonding . Methoxy analogs (e.g., 2-amino-6-methoxybenzonitrile) likely have lower melting points than ethoxy derivatives due to reduced steric bulk and weaker van der Waals interactions .
Table 2: Key Spectral Data
| Compound Name | IR (CN stretch, cm⁻¹) | ¹H-NMR (Key Signals, δ ppm) |
|---|---|---|
| This compound | ~2,206 (theoretical) | Ethoxy CH₃ (δ ~1.43), CH₂ (δ ~4.23) |
| 2-Amino-4,6-bis(8-ethoxycoumarin) | 2,206 (observed) | Aromatic H (δ 7.31), NH₂ (δ 7.31) |
| 3-(2-(Methylamino)ethoxy)benzonitrile | N/A | Methylamino CH₃ (δ ~2.5–3.0) |
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